



Application Notes and Protocols for Bromo- PEG5-bromide Crosslinking Reactions

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Compound of Interest		
Compound Name:	Bromo-PEG5-bromide	
Cat. No.:	B1667895	Get Quote

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Introduction

Bromo-PEG5-bromide is a homobifunctional crosslinking agent that contains two terminal bromide groups separated by a hydrophilic 5-unit polyethylene glycol (PEG) spacer. The bromide ions serve as good leaving groups, making the molecule susceptible to nucleophilic substitution by functional groups present on biomolecules, such as the thiol groups of cysteine residues and the primary amines of lysine residues.[1][2][3][4] This reactivity allows for the covalent crosslinking of proteins and other biomolecules, which is a valuable technique for studying protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates.[5][6]

The hydrophilic PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate, which can help to prevent aggregation and precipitation.[7] **Bromo-PEG5-bromide** is also frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[8][9]

These application notes provide detailed protocols for utilizing **Bromo-PEG5-bromide** for crosslinking reactions, targeting either thiol or amine residues, along with methods for the characterization of the resulting conjugates.





Data Presentation

Table 1: Physicochemical Properties of Bromo-PEG5-

bromide

Property	Value	Reference
Molecular Formula	C12H24Br2O5	[8]
Molecular Weight	408.12 g/mol	[8]
Appearance	Light yellow to yellow liquid	[9]
Solubility	Soluble in aqueous media, DMSO, DMF	[1]
Storage	Store at -20°C for long-term stability	[1]

Table 2: Recommended Reaction Conditions for Bromo-

PEG5-bromide Crosslinking

Parameter	Thiol-Reactive Crosslinking	Amine-Reactive Crosslinking
Target Residue	Cysteine	Lysine, N-terminus
рН	6.5 - 7.5	8.0 - 9.0
Buffer	Phosphate, HEPES (amine-free)	Borate, HEPES (amine-free)
Molar Excess of Crosslinker	10-50 fold over protein	20-100 fold over protein
Reaction Temperature	4°C to Room Temperature	Room Temperature
Reaction Time	1 - 4 hours	2 - 8 hours
Quenching Reagent	L-cysteine, β-mercaptoethanol	Tris, Glycine

Experimental Protocols



Protocol 1: Thiol-Reactive Crosslinking of Proteins

This protocol describes the crosslinking of proteins through available cysteine residues.

Materials:

- Protein A and Protein B (or a single protein for intramolecular crosslinking) in an amine-free buffer (e.g., PBS, pH 7.2)
- Bromo-PEG5-bromide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer: 1 M L-cysteine or 1 M β-mercaptoethanol
- Desalting columns or dialysis equipment

Procedure:

- Protein Preparation: Prepare a solution of the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free buffer such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.2.
- Crosslinker Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of Bromo-PEG5-bromide in anhydrous DMF or DMSO.
- Crosslinking Reaction: Add the **Bromo-PEG5-bromide** stock solution to the protein solution to achieve a final 10- to 50-fold molar excess of the crosslinker over the protein. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted Bromo-PEG5-bromide.
- Purification: Remove excess crosslinker and quenching reagents by dialysis against an appropriate buffer or by using a desalting column.



 Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm crosslinking and characterize the products.[5]

Protocol 2: Amine-Reactive Crosslinking of Proteins

This protocol outlines the crosslinking of proteins via primary amine groups on lysine residues or the N-terminus.

Materials:

- Protein A and Protein B (or a single protein for intramolecular crosslinking) in an amine-free buffer (e.g., Borate buffer, pH 8.5)
- Bromo-PEG5-bromide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- · Desalting columns or dialysis equipment

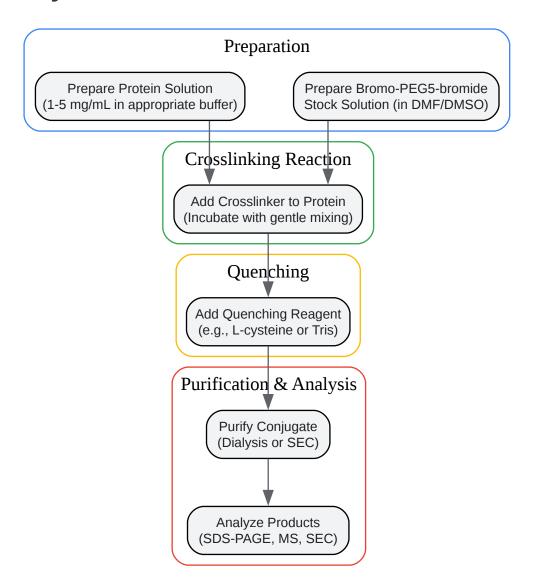
Procedure:

- Protein Preparation: Prepare a solution of the protein(s) to be crosslinked at a concentration of 1-5 mg/mL in an amine-free buffer with a pH of 8.0-9.0, such as 50 mM sodium borate buffer.
- Crosslinker Stock Solution: Immediately before use, prepare a 20-100 mM stock solution of Bromo-PEG5-bromide in anhydrous DMF or DMSO.
- Crosslinking Reaction: Add the **Bromo-PEG5-bromide** stock solution to the protein solution to achieve a final 20- to 100-fold molar excess of the crosslinker over the protein. Gently mix and incubate the reaction for 2-8 hours at room temperature.
- Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to react with any remaining Bromo-PEG5-bromide.



- Purification: Purify the crosslinked protein from excess reagents by dialysis or size-exclusion chromatography.
- Analysis: Characterize the reaction products using SDS-PAGE to visualize higher molecular weight species, followed by SEC and mass spectrometry for more detailed analysis.[5]

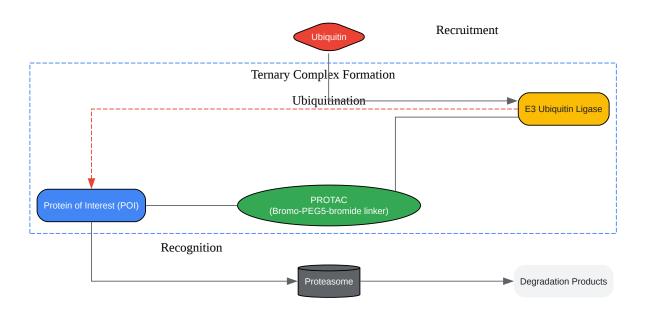
Mandatory Visualization



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Caption: Experimental workflow for **Bromo-PEG5-bromide** crosslinking.





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Caption: PROTAC mechanism utilizing a PEG linker.

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